Tin(II) fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

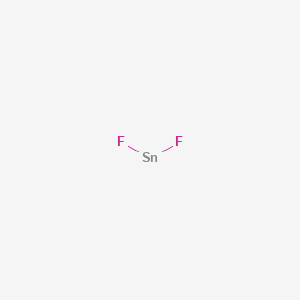

Le fluorure stanneux, également connu sous le nom de fluorure d'étain(II), est un composé chimique de formule SnF₂. C'est un solide incolore couramment utilisé comme ingrédient dans les dentifrices pour sa capacité à prévenir les caries et l'érosion dentaire. Le fluorure stanneux a été introduit commercialement en 1956 comme alternative au fluorure de sodium pour la prévention de la carie dentaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fluorure stanneux peut être synthétisé en dissolvant l'oxyde stanneux dans du fluorure d'hydrogène aqueux :

SnO+2HF→SnF2+H2O

Cette réaction est généralement réalisée à température ambiante {_svg_2}.

Méthodes de production industrielle : Une méthode industrielle implique la réaction de la poudre d'étain avec le fluorure de cuivre(II) :

Sn+CuF2→SnF2+Cu

Cette méthode est privilégiée pour sa simplicité, son rendement élevé et la pureté du produit {_svg_3}.

Types de réactions :

Oxydation : Le fluorure stanneux peut être oxydé en fluorure stannique (SnF₄).

Réduction : Il peut être réduit en étain métallique.

Substitution : Le fluorure stanneux peut subir des réactions de substitution avec d'autres halogénures.

Réactifs et conditions courantes :

Oxydation : Nécessite un oxydant tel que le chlore ou l'oxygène.

Réduction : Peut être réalisée à l'aide d'agents réducteurs tels que l'hydrogène gazeux.

Substitution : Implique généralement des sels d'halogénure comme le chlorure de sodium.

Principaux produits :

Oxydation : Fluorure stannique (SnF₄).

Réduction : Étain métallique (Sn).

Substitution : Composés d'halogénure correspondants.

4. Applications de la recherche scientifique

Le fluorure stanneux a une large gamme d'applications dans divers domaines :

Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans certaines réactions.

Biologie : Étudié pour ses propriétés antimicrobiennes et sa capacité à inhiber la croissance bactérienne.

Industrie : Employé dans la production de certains types de verre et de céramique.

5. Mécanisme d'action

Le fluorure stanneux exerce ses effets principalement par la promotion de la minéralisation de l'émail et la réduction de l'inflammation gingivale. Il possède à la fois des propriétés bactéricides et bactériostatiques, qui aident à gérer et à prévenir les caries dentaires et la gingivite. Le composé module la composition microbienne du biofilm dentaire et favorise la formation d'une couche protectrice sur la surface de la dent .

Composés similaires :

- Fluorure de sodium (NaF)

- Monofluorophosphate de sodium (MFP)

- Fluorure stannique (SnF₄)

Comparaison :

- Fluorure de sodium : Couramment utilisé dans les dentifrices, mais le fluorure stanneux est plus efficace pour réduire les caries dentaires et la gingivite .

- Monofluorophosphate de sodium : Efficacité similaire à celle du fluorure de sodium, mais le fluorure stanneux offre des avantages supplémentaires tels que des propriétés antimicrobiennes .

- Fluorure stannique : État d'oxydation plus élevé de l'étain, moins couramment utilisé dans les applications dentaires par rapport au fluorure stanneux .

Le fluorure stanneux se distingue par ses doubles avantages thérapeutiques, notamment ses propriétés anticaries et antimicrobiennes, ce qui en fait un composé précieux en matière de soins dentaires .

Applications De Recherche Scientifique

Dental Applications

Preventive Dentistry

Stannous fluoride is widely recognized for its role in dental care, particularly in preventing dental caries and managing gingivitis. It is incorporated into various dental products such as toothpastes and mouth rinses. The compound functions by:

- Enamel Remineralization : Stannous fluoride promotes the remineralization of enamel by facilitating the conversion of calcium mineral apatite into fluorapatite, a more acid-resistant form of enamel .

- Antimicrobial Properties : It exhibits broad-spectrum antibacterial effects, which help in modulating the microbial composition of dental biofilms and reducing gingival inflammation .

- Hypersensitivity Relief : Stannous fluoride is effective in treating dentin hypersensitivity by forming a protective layer over exposed dentin surfaces .

Clinical Studies

Research indicates that stannous fluoride is more effective than sodium fluoride in reversing early dental lesions and reducing plaque formation. A study assessing various fluoride application methods found that combined applications of stannous fluoride yielded higher microhardness values in treated teeth compared to single applications, suggesting enhanced protective effects against caries .

Materials Science

Catalysis

Tin(II) fluoride has shown promise as a catalyst in organic synthesis. Its ability to generate reactive intermediates makes it valuable in various chemical reactions. For instance, it has been utilized to facilitate the synthesis of organometallic compounds, enhancing reaction efficiency and selectivity .

Photovoltaic Technology

Recent advancements have explored the use of this compound in the fabrication of perovskite solar cells. Specifically, it serves as an inhibitor for tin(IV) ions during the production of formamidinium tin iodide perovskites. This application is crucial for improving the stability and efficiency of solar cells .

Structural Characterization

The structural properties of this compound compounds have been extensively studied using techniques such as single crystal X-ray diffraction. These studies have revealed insights into the bond lengths and angles within this compound structures, contributing to a better understanding of its chemical behavior and potential applications in material science .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Dental Care | Prevents caries, manages gingivitis, relieves hypersensitivity | Enhances enamel strength, reduces bacterial load |

| Catalysis | Acts as a catalyst in organic synthesis | Improves reaction efficiency |

| Photovoltaics | Used in perovskite solar cell fabrication | Enhances stability and efficiency |

| Structural Analysis | Characterization through X-ray diffraction | Provides insights into chemical structure |

Mécanisme D'action

Stannous fluoride exerts its effects primarily through the promotion of enamel mineralization and the reduction of gingival inflammation. It has both bactericidal and bacteriostatic properties, which help in managing and preventing dental caries and gingivitis. The compound modulates the microbial composition of the dental biofilm and promotes the formation of a protective layer on the tooth surface .

Comparaison Avec Des Composés Similaires

- Sodium fluoride (NaF)

- Sodium monofluorophosphate (MFP)

- Stannic fluoride (SnF₄)

Comparison:

- Sodium fluoride: Commonly used in toothpaste, but stannous fluoride is more effective in reducing dental caries and gingivitis .

- Sodium monofluorophosphate: Similar in efficacy to sodium fluoride, but stannous fluoride offers additional benefits such as antimicrobial properties .

- Stannic fluoride: Higher oxidation state of tin, less commonly used in dental applications compared to stannous fluoride .

Stannous fluoride stands out due to its dual therapeutic benefits, including its anticaries and antimicrobial properties, making it a valuable compound in dental care .

Activité Biologique

Tin(II) fluoride, commonly known as stannous fluoride (SnF₂), has garnered attention for its significant biological activities, particularly in oral health. This compound is primarily utilized in dental care products due to its multifaceted benefits, including the prevention of dental caries, gingivitis, and dental hypersensitivity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a colorless solid that acts as a reducing agent with a standard reduction potential of E0(SnIV/SnII)=+0.15V . Its efficacy in oral health stems from its ability to facilitate the conversion of hydroxyapatite into fluorapatite, which is more resistant to acid attacks from bacteria . The following mechanisms outline how this compound exerts its biological effects:

- Enamel Remineralization : this compound promotes the growth of enamel crystals and reduces the solubility of tooth enamel in acidic conditions .

- Antimicrobial Action : It possesses antimicrobial properties that inhibit the growth of bacteria associated with plaque and gingivitis .

- Reduction of Dental Sensitivity : By sealing the microscopic tubules in dentin, it alleviates tooth sensitivity caused by external stimuli .

1. Prevention of Dental Caries

This compound is effective in preventing dental caries by enhancing enamel resistance to demineralization. A systematic review indicated that stannous fluoride-containing formulations significantly reduce plaque accumulation and gingival inflammation compared to sodium fluoride .

2. Management of Gingivitis

Research has demonstrated that this compound reduces the inflammatory response associated with gingivitis by modulating the microbial composition of dental biofilms. A study noted that formulations containing stannous fluoride exhibited superior plaque inhibitory activity compared to other fluoride sources .

3. Treatment of Dental Hypersensitivity

Stannous fluoride has shown effectiveness in treating dental hypersensitivity by occluding dentinal tubules, thereby preventing stimuli from reaching sensitive nerves beneath the enamel .

Table 1: Summary of Clinical Studies on this compound

Propriétés

Numéro CAS |

7783-47-3 |

|---|---|

Formule moléculaire |

F2Sn |

Poids moléculaire |

156.71 g/mol |

Nom IUPAC |

tin(2+);difluoride |

InChI |

InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 |

Clé InChI |

ANOBYBYXJXCGBS-UHFFFAOYSA-L |

Impuretés |

... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/. Grades of purity: 97.5% |

SMILES |

F[Sn]F |

SMILES canonique |

[F-].[F-].[Sn+2] |

Point d'ébullition |

1052 °F at 760 mmHg (USCG, 1999) 850 °C |

Color/Form |

Monoclinic, lamellar plates White, monoclinic crystalline powde |

Densité |

2.79 (USCG, 1999) - Denser than water; will sink 4.57 @ 25 °C 4.57 g/cm³ |

melting_point |

419 °F (USCG, 1999) 213 °C |

Key on ui other cas no. |

7783-47-3 |

Description physique |

Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999) Dry Powder White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] WHITE CRYSTALLINE POWDER. |

Pictogrammes |

Corrosive; Irritant |

Durée de conservation |

FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR. Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use. There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used. |

Solubilité |

30-39% in water at 20 °C Practically insol in ethanol, ether and chloroform 72-82% in anhydrous hydrogen fluoride at 20 °C In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C Soluble in potassium hydroxide and fluorides. Solubility in water, g/100ml at 20 °C: 30 |

Synonymes |

Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.